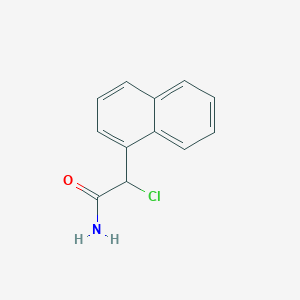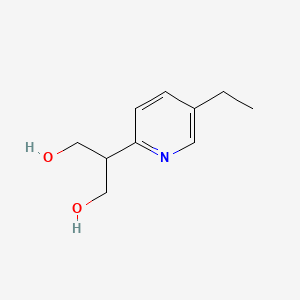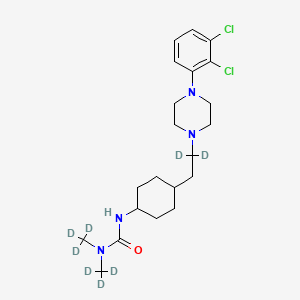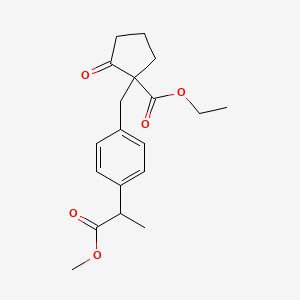
Loxoprofen Ethoxy Carbonyl Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Loxoprofen Ethoxy Carbonyl Methyl Ester is a derivative of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). It is primarily used in the treatment of pain and inflammation associated with musculoskeletal conditions. The compound is known for its effectiveness in reducing pain, fever, and inflammation by inhibiting the cyclooxygenase (COX) enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Loxoprofen Ethoxy Carbonyl Methyl Ester typically involves the esterification of loxoprofen with ethoxy carbonyl methyl ester. The reaction is carried out under acidic or basic conditions, with the use of catalysts to speed up the process. The esterification reaction involves the reaction of loxoprofen with ethoxy carbonyl methyl ester in the presence of a strong acid catalyst, such as sulfuric acid, or a base catalyst, such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Loxoprofen Ethoxy Carbonyl Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to form loxoprofen and ethoxy carbonyl methyl alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Loxoprofen and ethoxy carbonyl methyl alcohol.
Oxidation: Various oxidation products, depending on the specific conditions.
Reduction: Alcohol derivatives of the compound.
Scientific Research Applications
Loxoprofen Ethoxy Carbonyl Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of loxoprofen derivatives.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties, and its potential use in treating various inflammatory conditions.
Industry: Used in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
Loxoprofen Ethoxy Carbonyl Methyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the formation of prostaglandins, prostacyclin, and thromboxane. These mediators play a key role in the inflammatory response, pain sensation, and fever. By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID that inhibits COX enzymes but has a different chemical structure.
Naproxen: Similar to ibuprofen, it is used to treat pain and inflammation but has a longer half-life.
Ketoprofen: Another propionic acid derivative with similar anti-inflammatory properties.
Uniqueness
Loxoprofen Ethoxy Carbonyl Methyl Ester is unique in its rapid conversion to its active form in the body, providing quick relief from pain and inflammation. Its ester form also allows for different routes of administration, including oral and transdermal, making it versatile in clinical use .
Properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 1-[[4-(1-methoxy-1-oxopropan-2-yl)phenyl]methyl]-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C19H24O5/c1-4-24-18(22)19(11-5-6-16(19)20)12-14-7-9-15(10-8-14)13(2)17(21)23-3/h7-10,13H,4-6,11-12H2,1-3H3 |
InChI Key |
HJPYJGPAWARAIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)CC2=CC=C(C=C2)C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



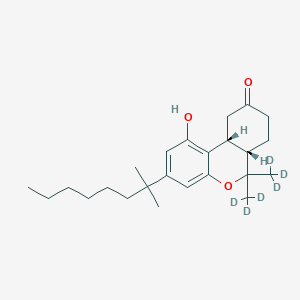
![[2]-Gingerdione](/img/structure/B13443019.png)

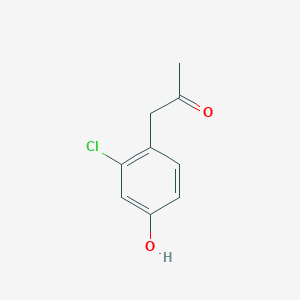

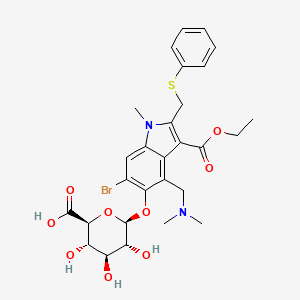

![N-[9-[(2R,4S,5R)-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13443060.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)

